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Compound of Interest

Compound Name: 3-Acetylbenzaldehyde

Cat. No.: B1583000 Get Quote

Introduction: 3-Acetylbenzaldehyde (C₉H₈O₂), also known as m-formylacetophenone, is a

bifunctional aromatic compound featuring both an aldehyde and a ketone group. Its unique

structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other

complex organic molecules. A thorough characterization using modern spectroscopic

techniques is essential for confirming its identity, purity, and structural integrity. This guide

provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 3-Acetylbenzaldehyde, complete with detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 3-Acetylbenzaldehyde.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.10 Singlet 1H Aldehyde (-CHO)

~8.35 Triplet (s-like) 1H Aromatic (H-2)

~8.15 Doublet of Triplets 1H Aromatic (H-6)

~8.05 Doublet of Triplets 1H Aromatic (H-4)

~7.65 Triplet 1H Aromatic (H-5)

~2.65 Singlet 3H
Acetyl Methyl (-

COCH₃)

Note: Aromatic proton assignments are based on typical splitting patterns and substituent

effects for a 1,3-disubstituted benzene ring. Actual coupling constants (J values) would be

required for definitive assignment.[1][2]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment

~197.7 Ketone Carbonyl (C=O)

~191.5 Aldehyde Carbonyl (CHO)

~137.8 Aromatic (C-3, attached to -COCH₃)

~137.0 Aromatic (C-1, attached to -CHO)

~134.5 Aromatic (C-6)

~130.0 Aromatic (C-5)

~129.5 Aromatic (C-4)

~129.0 Aromatic (C-2)

~26.8 Acetyl Methyl (CH₃)
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Note: The presence of two distinct carbonyl carbon signals in the 190-200 ppm range is

characteristic of this molecule.[1][3]

Table 3: Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

3080-3010 Medium-Weak Aromatic C-H Stretch

~2820, ~2720 Weak
Aldehyde C-H Stretch (Fermi

Doublet)[4]

~1705 Strong, Sharp Aldehyde C=O Stretch[4]

~1685 Strong, Sharp Ketone C=O Stretch

1600-1450 Medium-Weak
Aromatic C=C Ring

Stretches[5]

~1360 Medium -CH₃ Bending

~1270 Strong Acetyl C-C Stretch

Table 4: Mass Spectrometry (EI-MS) Data
Ionization Method: Electron Ionization (EI) at 70 eV
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m/z Relative Intensity (%)
Assignment (Proposed
Fragment)

148 ~60% [M]⁺• (Molecular Ion)[6]

147 ~75%
[M-H]⁺ (Loss of aldehydic

proton)

133 ~50%
[M-CH₃]⁺ (Loss of methyl

radical)

119 ~20%
[M-CHO]⁺ (Loss of formyl

radical)

105 ~40% [C₇H₅O]⁺

91 ~30% [C₇H₇]⁺ (Tropylium ion)

77 ~45% [C₆H₅]⁺ (Phenyl cation)

43 100% (Base Peak) [CH₃CO]⁺ (Acylium ion)

General Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final structure

elucidation using the primary spectroscopic methods discussed.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 10-15 mg of 3-Acetylbenzaldehyde is accurately

weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of
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tetramethylsilane (TMS) is added to the solvent to serve as an internal standard for chemical

shift calibration (δ = 0.00 ppm). The resulting solution is transferred into a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[7]

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-

pulse experiment is performed at room temperature. Key parameters include a 90° pulse

width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8

to 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrometer is tuned to the corresponding carbon frequency

(~100 MHz for a 400 MHz instrument). A proton-decoupled pulse sequence (e.g., zgpg30) is

used to obtain a spectrum where each unique carbon appears as a singlet. Due to the lower

natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay may be required.

Data Processing: The raw Free Induction Decay (FID) signals for both ¹H and ¹³C

experiments are Fourier transformed, phase-corrected, and baseline-corrected to produce

the final frequency-domain spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the KBr (potassium bromide) pellet method for solid samples.[8]

Sample Preparation: Approximately 1-2 mg of solid 3-Acetylbenzaldehyde is placed in an

agate mortar.[9] About 100 mg of dry, spectroscopic-grade KBr powder is added. The two

solids are intimately ground together with a pestle for several minutes to ensure a

homogeneous mixture and reduce particle size.[10]

Pellet Formation: The resulting powder mixture is transferred into a pellet-forming die. The

die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for 1-2 minutes.[11]

This process forms a thin, semi-transparent or transparent disc (~13 mm diameter). Applying

a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer

pellet.[8]

Data Acquisition: The KBr pellet is removed from the die and placed in the sample holder of

an FTIR spectrometer. The instrument's sample chamber is purged with dry air or nitrogen to
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minimize interference from atmospheric water and CO₂. A background spectrum of the

empty chamber is recorded first. Then, the sample spectrum is recorded, typically over a

range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final

spectrum is presented in terms of percent transmittance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the standard procedure for obtaining an EI mass spectrum, often coupled

with Gas Chromatography (GC).

Sample Introduction: A dilute solution of 3-Acetylbenzaldehyde in a volatile solvent (e.g.,

dichloromethane or ethyl acetate) is prepared. The sample is injected into a Gas

Chromatograph (GC) to separate it from any impurities. The eluting compound is then

introduced directly into the ion source of the mass spectrometer.

Ionization: Inside the high-vacuum ion source, the vaporized analyte molecules are

bombarded by a beam of high-energy electrons, typically accelerated to 70 electron volts

(eV).[12][13] This high energy is sufficient to dislodge an electron from the molecule, forming

a positively charged molecular ion (M⁺•).[14]

Fragmentation: The 70 eV of energy is significantly greater than the ionization energy of

most organic molecules, causing the newly formed molecular ions to be in a highly excited

state.[13] This excess energy leads to extensive and reproducible fragmentation through the

cleavage of chemical bonds.

Mass Analysis and Detection: The resulting mixture of the molecular ion and various

fragment ions is accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). The

separated ions then strike a detector, which measures their abundance. The resulting plot of

relative ion abundance versus m/z constitutes the mass spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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